

Methyl 4-(2-bromoethyl)benzoate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Methyl 4-(2-bromoethyl)benzoate**

Cat. No.: **B179108**

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Disclaimer: This document provides a technical overview of **Methyl 4-(2-bromoethyl)benzoate** based on available chemical data and general synthetic principles. It is important to note that, as of the latest literature review, specific and in-depth research applications for this compound are not widely documented in peer-reviewed journals or patents. The information presented herein is intended to guide potential research and development efforts.

Introduction

Methyl 4-(2-bromoethyl)benzoate is a bifunctional organic molecule featuring a benzoate group and a primary alkyl bromide. This structure suggests its potential utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites—the ester and the alkyl halide—allows for sequential or orthogonal chemical modifications, enabling the construction of more complex molecular architectures. While its isomer, methyl 4-(bromomethyl)benzoate, is a well-known intermediate in the synthesis of pharmaceuticals such as Imatinib, the research applications of **methyl 4-(2-bromoethyl)benzoate** remain largely unexplored.^{[1][2]} This guide aims to consolidate the available physicochemical data, propose a viable synthetic route, and discuss potential research applications for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-(2-bromoethyl)benzoate** is provided in the table below. This data is compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	136333-97-6	[3][4]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[3][5]
Molecular Weight	243.10 g/mol	[3]
Appearance	Liquid	[5]
Purity	Typically ≥95%	[5]
Storage	Room temperature	[3]

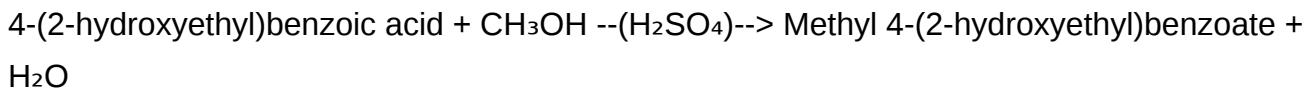
Proposed Synthesis

Currently, there is no standardized, published experimental protocol for the synthesis of **Methyl 4-(2-bromoethyl)benzoate**. However, a plausible and efficient synthetic route can be proposed based on the chemistry of its precursors and analogous transformations. The suggested two-step synthesis starts from the commercially available 4-(2-hydroxyethyl)benzoic acid.

Step 1: Fischer Esterification of 4-(2-hydroxyethyl)benzoic acid

The first step involves the esterification of the carboxylic acid group of 4-(2-hydroxyethyl)benzoic acid with methanol under acidic conditions to yield methyl 4-(2-hydroxyethyl)benzoate.

Reaction:



Experimental Protocol:

- To a solution of 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-hydroxyethyl)benzoate.
- Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Bromination of Methyl 4-(2-hydroxyethyl)benzoate

The second step is the conversion of the primary alcohol in methyl 4-(2-hydroxyethyl)benzoate to the corresponding alkyl bromide using a suitable brominating agent like phosphorus tribromide (PBr_3) or thionyl bromide ($SOBr_2$).

Reaction:



Experimental Protocol:

- Dissolve methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (a slight excess, e.g., 1.1 equivalents) to the stirred solution.

- Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- Carefully quench the reaction by slowly adding it to ice-cold water.
- Separate the organic layer, and extract the aqueous layer with the same organic solvent.
- Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-(2-bromoethyl)benzoate**.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Potential Research Applications

The chemical structure of **Methyl 4-(2-bromoethyl)benzoate** makes it a promising candidate for a variety of research applications, particularly as a bifunctional linker or building block.

Medicinal Chemistry and Drug Discovery

- Synthesis of Novel Bioactive Molecules: The bromoethyl group can be used to alkylate various nucleophiles such as amines, phenols, and thiols, which are common functional groups in biologically active compounds. This allows for the introduction of the 4-(methoxycarbonyl)phenethyl moiety into a target molecule, which can be further modified at the ester position.
- Linker for PROTACs and Other Conjugates: The molecule's linear structure and two reactive ends make it suitable as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other drug conjugates, where it can connect a protein-binding ligand to an E3 ligase-recruiting element or another molecular entity. The product is listed under the "Protein Degrader Building Blocks" family by some suppliers.^[3]
- Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of compound libraries for high-throughput screening. The two functional groups can be derivatized in a combinatorial fashion to generate a diverse set of molecules.

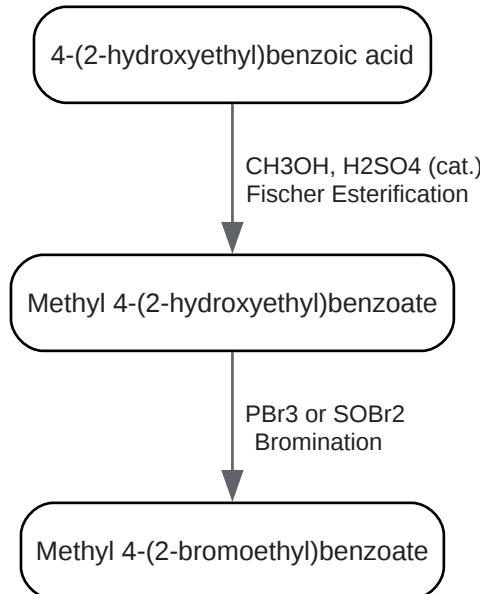
Materials Science

- Monomer for Polymer Synthesis: The ester group can undergo transesterification or hydrolysis followed by polymerization, while the bromoethyl group can be used for initiating polymerizations or for post-polymerization modification. This could lead to the development of functional polymers with tailored properties.
- Surface Modification: The bromoethyl group can be used to anchor the molecule to surfaces containing nucleophilic groups, allowing for the functionalization of materials with a benzoate-containing layer.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of **Methyl 4-(2-bromoethyl)benzoate** from 4-(2-hydroxyethyl)benzoic acid.

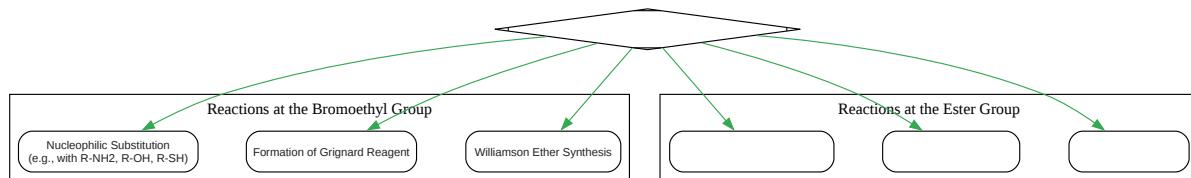


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Caption: Proposed synthesis of **Methyl 4-(2-bromoethyl)benzoate**.

Potential Derivatization Pathways

This diagram shows the potential for subsequent reactions at the two functional groups of **Methyl 4-(2-bromoethyl)benzoate**, highlighting its role as a versatile chemical intermediate.



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Caption: Potential reaction pathways for **Methyl 4-(2-bromoethyl)benzoate**.

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